
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Medicinal Chemistry
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is explored for its potential therapeutic properties. It has shown promise in:
- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell growth by interfering with specific cellular pathways .
- Neuroprotective Effects : Its structural characteristics allow it to interact with neuroreceptors, which could lead to developments in treatments for neurodegenerative diseases.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various synthetic routes to produce nitrogen-containing heterocycles that are crucial in pharmaceuticals. A notable method includes a three-component cascade reaction involving 2-alkenyl aniline and aldehydes .
Industrial Applications
In industrial settings, this compound is used as a building block for developing new materials and organic synthesis processes. Its unique properties facilitate the creation of novel compounds with specific functionalities .
Case Studies
Recent studies have focused on the synthesis and application of this compound:
- Copper-Mediated C-H Activation : A case study demonstrated an efficient copper(II)-catalyzed method for synthesizing various tetrahydroquinolines from linear starting materials using ambient oxygen as an oxidant. This method showcases the compound's relevance in sustainable chemistry practices .
- Mechanochemical Reactions : Another study explored mechanochemical aza-vinylogous Povarov reactions involving this compound to achieve high yields under mild conditions. This highlights the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Another derivative with similar structural features but different biological activities.
1,2,3,4-Tetrahydroquinoline: The parent compound, which serves as a precursor for various derivatives.
Uniqueness
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
MTHQ has the molecular formula and features a tetrahydroquinoline structure with a carboxylate group. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.
1. Antioxidant Properties
MTHQ exhibits notable antioxidant activity, which helps mitigate oxidative stress in biological systems. This property is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of various diseases related to oxidative stress.
2. Anticancer Activity
Research indicates that MTHQ has potential anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, studies have shown that MTHQ can induce apoptosis in human cancer cells through mechanisms involving microtubule depolymerization .
Table 1: Anticancer Activity of MTHQ in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-435 | 14.7 | Microtubule depolymerization |
Other Cancer Lines | Varies | Induction of apoptosis |
3. Antimicrobial Properties
MTHQ has also been studied for its antimicrobial activity against various pathogens. Its effectiveness varies based on the specific microorganism, highlighting its potential as a lead compound for developing new antimicrobial agents.
The biological activity of MTHQ is attributed to its ability to interact with specific molecular targets within cells:
- Microtubule Disruption : MTHQ's ability to disrupt microtubule formation is a significant mechanism underlying its anticancer effects. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Mechanisms : The compound's antioxidant properties may involve scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.
Study on Antiproliferative Effects
A study investigating the antiproliferative effects of MTHQ on the MDA-MB-435 human breast cancer cell line revealed an IC50 value of 14.7 µM. This study emphasized the compound's potential as a microtubule-targeting agent (MTA), demonstrating significant cytotoxicity compared to control groups .
In Vivo Studies
In vivo studies using xenograft models have further validated the anticancer potential of MTHQ. When administered at doses of 75 mg/kg, it exhibited moderate weight loss in subjects but showed statistically significant antitumor effects compared to controls after two weeks of treatment .
Comparison with Related Compounds
To understand the unique properties of MTHQ, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Tetrahydroquinoline | Different biological activities |
1-Methyl-1H-indole-2-carboxylic acid | Indole | Antimicrobial properties |
Tetrahydroisoquinoline | Isoquinoline | Potential analgesic effects |
MTHQ's specific tetrahydroquinoline structure combined with a carboxylate group contributes to its unique biological activities and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate?
- The compound can be synthesized via cyclization reactions using aluminum chloride (AlCl₃) as a catalyst in solvents like 1,2-dichlorobenzene. A key step involves the Friedel-Crafts acylation of tetrahydroquinoline derivatives, followed by esterification. Post-synthesis purification often includes recrystallization from ethanol or chromatography to isolate the desired product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- IR spectroscopy identifies functional groups (e.g., ester carbonyl at ~1730 cm⁻¹). ¹H NMR resolves stereochemistry and substituent positions (e.g., methyl groups at δ 1.15 ppm). Mass spectrometry (e.g., GC-MS) confirms molecular weight (e.g., m/z 245 [M⁺]). X-ray crystallography resolves ambiguous stereochemistry in derivatives .
Q. What physicochemical properties are essential for experimental design?
- Key properties include boiling point (~250°C), density (~1.02 g/cm³), vapor pressure (0.0152 mmHg at 25°C), and refractive index (1.522). These influence solvent selection, reaction conditions, and storage protocols .
Q. How can common impurities during synthesis be identified and mitigated?
- By-products from incomplete cyclization or side reactions (e.g., chloroacetyl intermediates) can be detected via TLC or HPLC. Mitigation strategies include optimizing reaction time/temperature and using gradient chromatography for purification .
Advanced Research Questions
Q. What mechanistic challenges arise in catalytic dehydrogenation of this compound?
- Rh- and Ir-based catalysts show low yields (<1%) for dehydrogenation to quinoline derivatives due to steric hindrance from the methyl group and electron-withdrawing ester moiety, which destabilize intermediate metal complexes. Alternative catalysts (e.g., Pd/C with hydrogen acceptors) or solvent systems (e.g., acidic media) may improve efficiency .
Q. How do substituents on the tetrahydroquinoline core influence reactivity and biological activity?
- Electron-withdrawing groups (e.g., fluorine) enhance electrophilic substitution rates but reduce basicity. Methyl groups increase steric hindrance, affecting regioselectivity in reactions like nitration. Comparative studies show fluorinated analogs exhibit higher bioactivity as pharmaceutical intermediates due to improved metabolic stability .
Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?
- When NMR is insufficient (e.g., overlapping signals), X-ray crystallography provides definitive stereochemical assignments. For example, the cis-configuration of a methyl substituent in a derivative was confirmed via crystallographic data, resolving ambiguities from NMR .
Q. Why does the ester group significantly alter the compound’s reactivity in ring-functionalization reactions?
- The ester acts as an electron-withdrawing group , deactivating the aromatic ring toward electrophilic substitution. This directs reactions to occur at meta positions or necessitates harsher conditions (e.g., nitration with HNO₃/H₂SO₄ at elevated temperatures). Contrastingly, methyl or phenyl substituents activate the ring for ortho/para substitution .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPYLDNGYGKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961359 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40971-35-5 | |
Record name | Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50961359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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